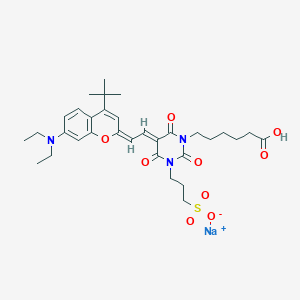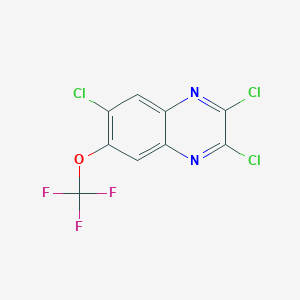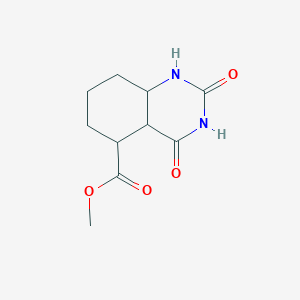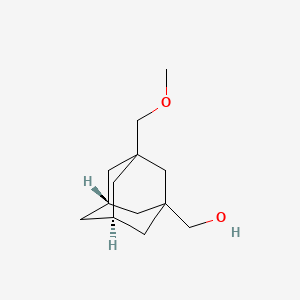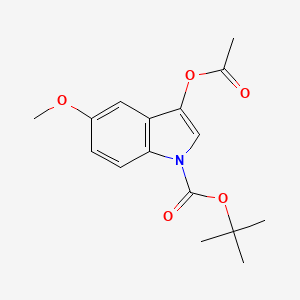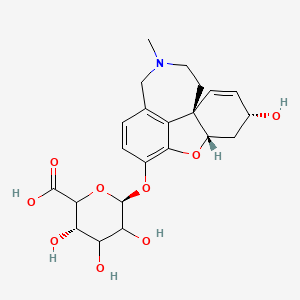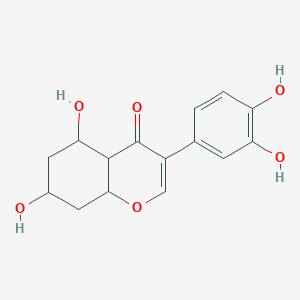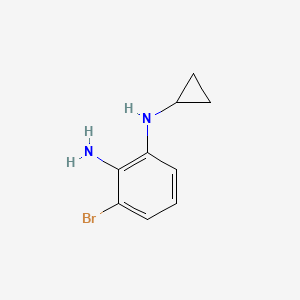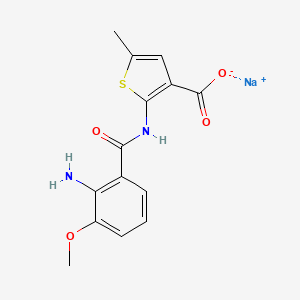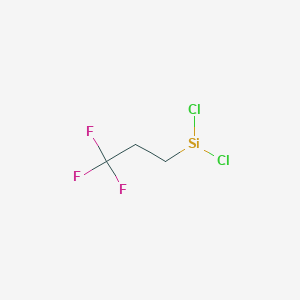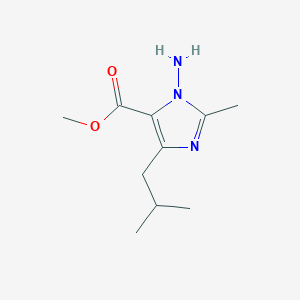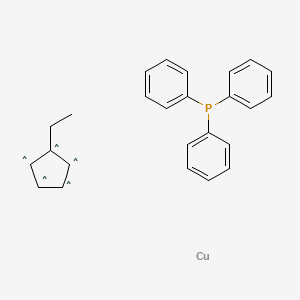![molecular formula C25H33ClN6O3 B12336198 D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PPACK II can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of protected amino acids, followed by deprotection and chloromethylation steps. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of PPACK II involves large-scale peptide synthesis techniques. The process includes automated solid-phase peptide synthesis (SPPS) using resin-bound amino acids. The synthesized peptide is then cleaved from the resin, purified, and converted into its trifluoroacetate salt form for better stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
PPACK II primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes .
Common Reagents and Conditions
Reagents: Common reagents used in reactions with PPACK II include nucleophiles such as amines and thiols.
Major Products
The major products formed from reactions with PPACK II are covalent enzyme-inhibitor complexes. These complexes result from the irreversible binding of PPACK II to the active sites of target enzymes .
Aplicaciones Científicas De Investigación
PPACK II has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the investigation of proteolytic pathways and enzyme functions.
Medicine: Utilized in the development of therapeutic agents targeting proteolytic enzymes involved in diseases such as cancer and cardiovascular disorders.
Industry: Applied in the production of enzyme inhibitors for research and pharmaceutical purposes.
Mecanismo De Acción
PPACK II exerts its effects by irreversibly binding to the active sites of plasma and glandular kallikreins. The chloromethylketone group reacts with the serine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This mechanism effectively blocks the proteolytic activity of the target enzymes, making PPACK II a valuable tool for studying enzyme functions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
PPACK: Another potent inhibitor of thrombin and tissue plasminogen activator (tPA).
D-Phenylalanyl-Prolyl-Arginyl Chloromethyl Ketone: A selective and irreversible thrombin inhibitor.
Uniqueness of PPACK II
PPACK II is unique due to its high specificity and irreversible inhibition of plasma and glandular kallikreins. Unlike other inhibitors, PPACK II forms a stable covalent bond with the target enzyme, ensuring prolonged inhibition and making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H33ClN6O3 |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |
Clave InChI |
PJFSUJMJVYGASC-HKBOAZHASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



